molecular formula C22H16Br2 B152243 2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene CAS No. 86631-56-3

2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene

Cat. No.: B152243
CAS No.: 86631-56-3
M. Wt: 440.2 g/mol
InChI Key: VUUUEDHFRJQSSY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene, also known as 2-BMN, is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is a member of the naphthalene family, which is a group of aromatic hydrocarbons that are derived from petroleum and coal tar. The compound is widely studied due to its potential applications in the fields of pharmacology, biochemistry, and physiology.

Scientific Research Applications

1. Nuclear Magnetic Resonance (NMR) Studies

  • 2-(Bromomethyl)naphthalene has been studied for its NMR signal assignments. The 13C NMR signals were derived by comparing spectra with derivatives and determining relative spin-lattice relaxation rates (Ernst, 1989).

2. Chemical Reactions and Mechanisms

  • Research demonstrates the conversion of 2-(bromomethyl)benzophenone into naphthalene derivatives through a mechanism involving 1-phenylisobenzofuran generation (Faragher & Gilchrist, 1976).
  • Studies on 1,8-di(bromomethyl)naphthalene show its crystalline state conformation, indicating electrostatic binding and strain relief in the molecule (Robert et al., 1974).

3. Photochemistry and Photophysics

  • The photochemical reactions of 2-(bromomethyl)naphthalene in solutions have been explored, revealing different relaxation and reaction dynamics of the S1 and S2 states (Watanabe et al., 2000).
  • Studies on two-photon laser-induced reactions of bis(halomethyl)naphthalenes show the formation of monoradicals and two-photon products through intermediate stages (Ouchi et al., 1997).

4. Crystal Structure Analysis

  • Crystallographic analysis of octakis(bromomethyl)naphthalene revealed its chiral conformation and rotational barrier, providing insights into molecular conformation and stability (Simaan et al., 2003).

5. Organometallic Chemistry

  • Reactions of (bromomethyl)naphthalene derivatives with iron nonacarbonyl have been investigated, forming trimethylenemethaneiron carbonyl complexes, which are important in organometallic chemistry (Kritskaya et al., 1971).

6. Biological Applications

  • Certain derivatives of (bromomethyl)naphthalene have shown promise as DNA crosslinking molecules, with potential applications in medicinal chemistry (Higashi et al., 2009).

Properties

IUPAC Name

2-(bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUUEDHFRJQSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400473
Record name 2,2'-bis(bromomethyl)-1,1'-binaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54130-90-4
Record name 2,2'-bis(bromomethyl)-1,1'-binaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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